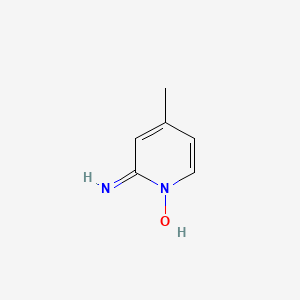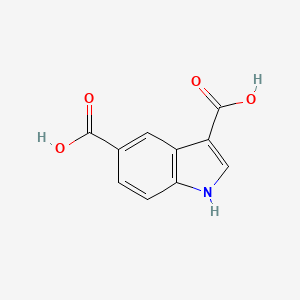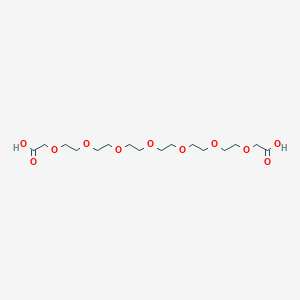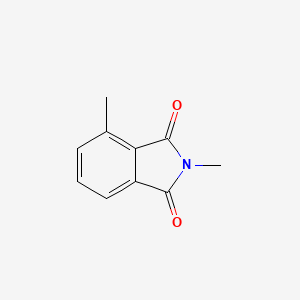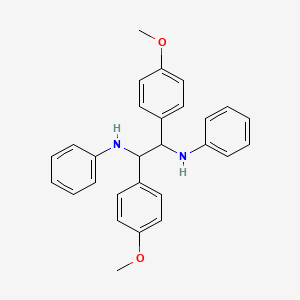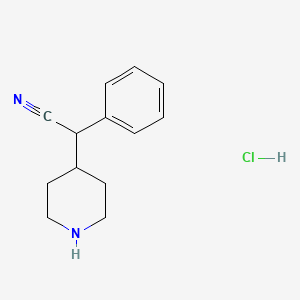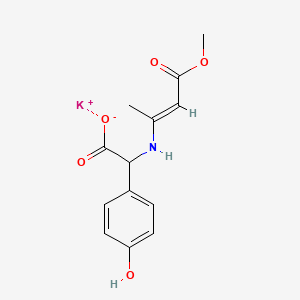![molecular formula C9H12O3 B3057750 Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 84752-03-4](/img/structure/B3057750.png)
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic ester compound characterized by its unique oxabicyclo structure. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemical products. Its structure includes an ethyl ester group attached to a 7-oxabicyclo[2.2.1]hept-5-ene ring system, making it a valuable building block in synthetic chemistry.
Applications De Recherche Scientifique
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products. .
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between furan and an appropriate dienophile, such as maleic anhydride, followed by esterification. The reaction is highly diastereoselective and can be performed under mild conditions, often at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Diels-Alder reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the esterification step can be catalyzed using acidic or basic catalysts to ensure complete conversion to the desired ester .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted esters, amides, ethers.
Mécanisme D'action
The mechanism of action of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as a dienophile in cycloaddition reactions. The compound’s bicyclic structure allows it to participate in various chemical transformations, forming new carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
- Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Comparison: Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its ethyl ester group, which imparts different reactivity and solubility properties compared to its methyl or dimethyl counterparts. The presence of the ethyl group can influence the compound’s behavior in various chemical reactions, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h3-4,6-8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUZCCJUSJYINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C=CC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512839 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84752-03-4 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
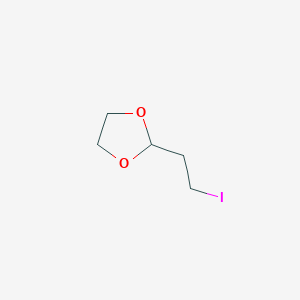
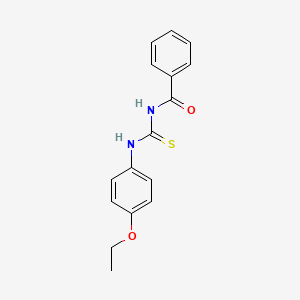
![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)
